3-oxobutan-2-yl acetate - 4906-24-5

3-oxobutan-2-yl acetate

Catalog Number: EVT-312787
CAS Number: 4906-24-5
Molecular Formula: C6H10O3
Molecular Weight: 130.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Oxobutan-2-yl acetate is a naturally occurring organic compound found in various fermented foods, including cocoa beans and vinegar. [, ] It contributes significantly to the aroma profile of these foods, particularly to fruity and sweet notes. [, ] In scientific research, it serves as a valuable model compound for studying aroma profiles and understanding the impact of different processing techniques on food quality.

Applications
  • Food Science and Technology:

    • Aroma Profiling: 3-Oxobutan-2-yl acetate is a key aroma-active compound in various fermented foods like Sichuan vinegar and Criollo cocoa beans. [, ] Its presence contributes to the fruity, sweet, and roasted notes perceived in these foods. [, ]
    • Quality Control: Analyzing the concentration of 3-oxobutan-2-yl acetate can help assess the quality and authenticity of fermented food products. [, ] For instance, differences in its concentration can be indicative of variations in processing methods or geographical origin. []
  • Microbiology and Biotechnology:

    • Microbial Metabolism: The production of 3-oxobutan-2-yl acetate by microorganisms like Bacillus polymyxa is influenced by oxygen availability during fermentation. [] This highlights its role as a potential indicator of metabolic shifts in response to environmental conditions.

2-Hydroxy-3-butanone (Acetoin)

  • Compound Description: 2-Hydroxy-3-butanone, also known as acetoin, is a volatile organic compound with a buttery odor. It is produced by bacteria as a fermentation product from pyruvate. [, ]
  • Relevance: 2-Hydroxy-3-butanone was identified alongside 3-oxobutan-2-yl acetate as a major aroma-active compound in Sichuan vinegar. Both compounds had high flavor dilution (FD) factors, indicating their significant contribution to the vinegar's aroma profile. [] Furthermore, Bacillus polymyxa produces both 2-hydroxy-3-butanone and 3-oxobutan-2-yl acetate as metabolites from carbohydrates, with the production ratio dependent on oxygen availability. []

Butyrolactone

  • Relevance: Similar to 3-oxobutan-2-yl acetate, butyrolactone was found to be a major aroma-active compound in Sichuan vinegar, exhibiting a high flavor dilution (FD) factor. []

Furan-2-carbaldehyde (Furfural)

  • Relevance: Furan-2-carbaldehyde was identified as a key aroma-active compound in Sichuan vinegar, alongside 3-oxobutan-2-yl acetate. Both compounds exhibited high flavor dilution (FD) factors, signifying their important roles in the overall aroma profile of the vinegar. []

Acetic Acid

  • Relevance: Acetic Acid, a key component of vinegar, was found to be a major aroma-active compound in Sichuan vinegar, along with 3-oxobutan-2-yl acetate. Both compounds showed high flavor dilution (FD) factors, highlighting their strong influence on the vinegar's aroma. [] Bacillus polymyxa produces both acetic acid and 3-oxobutan-2-yl acetate, and their production is influenced by the availability of oxygen. []

2-Methylbut-3-yn-2-yl Acetate

  • Relevance: 2-Methylbut-3-yn-2-yl acetate can be used to synthesize 3-oxobutan-2-yl acetate through a reaction with C-H and N-H acids in the presence of mercury acetate. [] This synthetic pathway highlights a direct chemical relationship between the two compounds.

Pyruvate

  • Relevance: Enterococcus faecalis metabolizes glycerol primarily through lactic acid fermentation, where pyruvate acts as a central intermediate. [] This metabolic pathway is relevant to the production of 3-oxobutan-2-yl acetate, as acetoin, a related compound, is also derived from pyruvate via bacterial fermentation. []

Lactate

  • Relevance: Similar to the production of 3-oxobutan-2-yl acetate, the excretion of lactate by Bacillus polymyxa is influenced by the relative availability of oxygen. [] Higher lactate production occurs under more restricted oxygen conditions. This highlights the interconnected nature of these metabolic pathways in response to oxygen availability.

Acetate

  • Relevance: The production of both acetate and 3-oxobutan-2-yl acetate by Bacillus polymyxa is influenced by the availability of oxygen. [] Increased acetate yields are observed when the relative oxygen uptake rate is high. This suggests a shared regulatory mechanism for these metabolites in response to oxygen levels.

Ethanol

  • Relevance: Similar to the production of 3-oxobutan-2-yl acetate, the excretion of ethanol by Bacillus polymyxa is affected by the relative availability of oxygen. [] When oxygen availability is restricted, higher ethanol yields are observed. This observation points to a common regulatory network for these metabolites in response to varying oxygen levels.

Propyl acetate

  • Relevance: While 3-oxobutan-2-yl acetate contributes to the overall aroma profile of Sichuan vinegar, propyl acetate is a characteristic compound of Criollo cocoa, imparting a fruity aroma. [] This highlights the diverse roles of esters in contributing to the aroma profiles of different fermented products.

Acetoin acetate

  • Relevance: Similar to 3-oxobutan-2-yl acetate, acetoin acetate is a characteristic compound found in Criollo cocoa, contributing to its fruity aroma profile. [] This highlights the presence of structurally related esters in different fermented products and their contribution to specific aroma characteristics.

Diethyl succinate

  • Relevance: Diethyl succinate, along with acetoin acetate, is a characteristic compound identified in Criollo cocoa, contributing to its fruity perception. [] This finding underscores the diverse range of esters contributing to the unique aroma profiles of fermented products, while 3-oxobutan-2-yl acetate plays a key role in the aroma of Sichuan vinegar.

Properties

CAS Number

4906-24-5

Product Name

Acetoin acetate

IUPAC Name

3-oxobutan-2-yl acetate

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

InChI

InChI=1S/C6H10O3/c1-4(7)5(2)9-6(3)8/h5H,1-3H3

InChI Key

ZKPTYCJWRHHBOW-UHFFFAOYSA-N

SMILES

CC(C(=O)C)OC(=O)C

Solubility

soluble in ethanol

Canonical SMILES

CC(C(=O)C)OC(=O)C

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